Cas no 1434141-72-6 (Methyl 5-nitro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate)
![Methyl 5-nitro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate structure](https://ja.kuujia.com/scimg/cas/1434141-72-6x500.png)
Methyl 5-nitro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate 化学的及び物理的性質
名前と識別子
-
- Methyl 5-nitro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate
- MFCD26959099
- DTXSID201161720
- AS-33916
- Methyl 5-nitro-7-azaindole-3-carboxylate, AldrichCPR
- 1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid, 5-nitro-, methyl ester
- 1434141-72-6
- SB11136
- Methyl 5-nitro-7-azaindole-3-carboxylate
- AKOS025289617
- Methyl5-nitro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate
- CS-0048964
-
- MDL: MFCD26959099
- インチ: InChI=1S/C9H7N3O4/c1-16-9(13)7-4-11-8-6(7)2-5(3-10-8)12(14)15/h2-4H,1H3,(H,10,11)
- InChIKey: GMLPCJJUCWEWJO-UHFFFAOYSA-N
- ほほえんだ: COC(=O)c1c[nH]c2c1cc(cn2)[N+](=O)[O-]
計算された属性
- せいみつぶんしりょう: 221.04365571g/mol
- どういたいしつりょう: 221.04365571g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 16
- 回転可能化学結合数: 2
- 複雑さ: 304
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1
- トポロジー分子極性表面積: 101Ų
じっけんとくせい
- 密度みつど: 1.5±0.1 g/cm3
- ふってん: 423.9±40.0 °C at 760 mmHg
- フラッシュポイント: 210.2±27.3 °C
- じょうきあつ: 0.0±1.0 mmHg at 25°C
Methyl 5-nitro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate セキュリティ情報
- シグナルワード:warning
- 危害声明: H303+H313+H333
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
Methyl 5-nitro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB05815-5 G |
methyl 5-nitro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate |
1434141-72-6 | 97% | 5g |
¥ 4,349.00 | 2022-10-13 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB05815-10 G |
methyl 5-nitro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate |
1434141-72-6 | 97% | 10g |
¥ 6,910.00 | 2022-10-13 | |
Alichem | A029193227-10g |
Methyl 5-nitro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate |
1434141-72-6 | 95% | 10g |
3,418.50 USD | 2021-05-31 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1119604-500mg |
Methyl 5-nitro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate |
1434141-72-6 | 95+% | 500mg |
¥1566 | 2023-04-15 | |
Chemenu | CM294067-250mg |
Methyl 5-nitro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate |
1434141-72-6 | 95%+ | 250mg |
$282 | 2021-06-09 | |
eNovation Chemicals LLC | D496248-1G |
methyl 5-nitro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate |
1434141-72-6 | 97% | 1g |
$240 | 2024-05-23 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB05815-500MG |
methyl 5-nitro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate |
1434141-72-6 | 97% | 500MG |
¥ 957.00 | 2023-04-03 | |
Aaron | AR00HXLD-250mg |
methyl 5-nitro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate |
1434141-72-6 | 97% | 250mg |
$119.00 | 2025-01-25 | |
abcr | AB453686-500mg |
Methyl 5-nitro-7-azaindole-3-carboxylate; . |
1434141-72-6 | 500mg |
€289.50 | 2023-09-03 | ||
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB05815-5g |
methyl 5-nitro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate |
1434141-72-6 | 97% | 5g |
¥4346.0 | 2024-04-24 |
Methyl 5-nitro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate 関連文献
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Yong Pu,Jeremy Gingrich,Almudena Veiga-Lopez Lab Chip, 2021,21, 546-557
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Lucie Plougastel,Oleksandr Koniev,Simon Specklin,Elodie Decuypere,Christophe Créminon,David-Alexandre Buisson,Alain Wagner,Sergii Kolodych,Frédéric Taran Chem. Commun., 2014,50, 9376-9378
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Yuan-Sheng Lee,Nirveek Bhattacharjee,Albert Folch Lab Chip, 2018,18, 1207-1214
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Shuo Wu,Wendou Zhang,Qi Yang,Qing Wei,Gang Xie,Sanping Chen,Shengli Gao CrystEngComm, 2019,21, 583-588
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Dugald J. MacDougall,Bruce C. Noll,Alan R. Kennedy,Kenneth W. Henderson Dalton Trans., 2006, 1875-1884
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Yi Ma,Zhengbo Han,Yongke He,Liguo Yang Chem. Commun., 2007, 4107-4109
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Peiwen Ju,Zhaoqiang Zhu,Xiaoxiao Shao,Shengqi Wang,Chunhua Zhao,Xiuzhen Qian,Chongjun Zhao J. Mater. Chem. A, 2017,5, 18777-18785
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Aixin Song,Jinglin Shen,Han Zhang,Zhaohua Song RSC Adv., 2015,5, 75589-75599
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Wonjin Jo,Do Hyun Kim,Jeong Sim Lee,Heon Ju Lee,Myoung-Woon Moon RSC Adv., 2014,4, 31764-31770
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J. T. A. Gilmour,N. Gaston Phys. Chem. Chem. Phys., 2020,22, 4051-4058
Methyl 5-nitro-1H-pyrrolo[2,3-b]pyridine-3-carboxylateに関する追加情報
Methyl 5-nitro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate (CAS No. 1434141-72-6): A Comprehensive Overview
Methyl 5-nitro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate, identified by its CAS number 1434141-72-6, is a significant compound in the field of pharmaceutical chemistry. This heterocyclic derivative has garnered attention due to its unique structural properties and potential applications in drug development. The compound belongs to the class of nitropyridines, which are known for their diverse biological activities and pharmacological relevance.
The molecular structure of Methyl 5-nitro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate consists of a pyrrole ring fused with a pyridine ring, with a nitro group (-NO₂) at the 5-position and a carboxylate ester (-COOCH₃) at the 3-position. This configuration imparts distinct electronic and steric properties to the molecule, making it a valuable scaffold for medicinal chemistry investigations. The presence of the nitro group enhances the compound's reactivity and potential for further functionalization, while the ester moiety provides a site for bioconjugation and derivatization.
In recent years, there has been growing interest in nitropyridines as pharmacophores due to their ability to interact with various biological targets. Studies have demonstrated that these compounds can exhibit antimicrobial, anti-inflammatory, and anticancer properties. Specifically, Methyl 5-nitro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate has been investigated for its potential role in inhibiting certain enzymes and receptors involved in cancer progression. Preliminary in vitro studies have shown promising results in terms of cytotoxicity against various tumor cell lines, suggesting its utility as a lead compound for further drug design.
The synthesis of Methyl 5-nitro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate involves multi-step organic reactions, typically starting from readily available precursors such as pyrrole and pyridine derivatives. The nitration step is critical and requires precise control to ensure regioselectivity, as the introduction of the nitro group at the 5-position is essential for the compound's biological activity. Advanced synthetic techniques, including catalytic methods and flow chemistry, have been employed to optimize yield and purity. These advancements have not only improved the accessibility of the compound but also opened avenues for scalable production.
The pharmacological profile of Methyl 5-nitro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate has been extensively studied in academic research. One notable area of investigation has been its interaction with kinases and other enzymes implicated in signal transduction pathways. Research suggests that this compound may disrupt aberrant signaling cascades by inhibiting key enzymes such as tyrosine kinases. Such interactions are crucial for developing therapeutic strategies against diseases like cancer and inflammatory disorders.
Furthermore, the structural flexibility of Methyl 5-nitro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate allows for modifications that can enhance its pharmacokinetic properties. For instance, derivatization at the ester group can lead to prodrugs or bioconjugates that improve solubility and target specificity. These modifications are essential for translating preclinical findings into clinical applications. Researchers have also explored computational methods to predict binding affinities and optimize molecular design based on known protein targets.
The role of computational chemistry in studying Methyl 5-nitro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate cannot be overstated. Molecular modeling techniques have provided insights into how this compound interacts with biological targets at an atomic level. These studies have helped identify key binding residues and hydrogen bonding patterns that contribute to its efficacy. Additionally, virtual screening methods have been used to identify novel analogs with enhanced potency or selectivity.
In conclusion, Methyl 5-nitro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate (CAS No. 1434141-72-6) represents a promising candidate in pharmaceutical research due to its unique structural features and biological activities. Ongoing studies continue to uncover new therapeutic applications and synthetic strategies for this compound. As research progresses, it is expected that derivatives of this molecule will play a significant role in developing next-generation therapeutics for various diseases.
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